molecular formula C10H12N2O4S B067519 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine CAS No. 175278-37-2

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine

Cat. No.: B067519
CAS No.: 175278-37-2
M. Wt: 256.28 g/mol
InChI Key: FFCUNTGOHGZCQO-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenylsulfonyl group imparts unique chemical properties to the pyrrolidine ring, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+4-Nitrobenzenesulfonyl chlorideThis compound+HCl\text{Pyrrolidine} + \text{4-Nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+4-Nitrobenzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.

    Oxidation: The pyrrolidine ring can be oxidized under strong oxidizing conditions, leading to the formation of pyrrolidone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleophilic residues in proteins, forming covalent bonds that alter protein function. These interactions are crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and nitrophenyl-substituted compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the nitrophenylsulfonyl group with the pyrrolidine ring, providing a versatile scaffold for chemical modifications and biological studies.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-3-5-10(6-4-9)17(15,16)11-7-1-2-8-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCUNTGOHGZCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352345
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-37-2
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid revealed by the study?

A1: The research primarily focuses on characterizing the structure of this compound-2-carboxylic acid using various techniques. The study confirms the successful synthesis of the compound and provides detailed insights into its structure through single-crystal X-ray diffraction analysis. [] This analysis elucidates the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, providing a comprehensive understanding of its three-dimensional structure. Additionally, the study employs Hirshfeld surface analysis, a computational method, to quantify and visualize intermolecular interactions within the crystal lattice. [] These interactions, often subtle yet crucial, significantly influence the compound's physical properties and potential applications.

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